N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide
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Overview
Description
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide is a chemical compound used in scientific research. It exhibits high perplexity and burstiness, aiding in diverse applications like fluorescent labeling, drug delivery systems, and biological imaging. This compound is part of the xanthene family, known for its vibrant fluorescence properties, making it valuable in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide typically involves the reaction of 5-fluoro-9-oxo-9H-xanthene-3-carboxylic acid with furan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted xanthene derivatives.
Scientific Research Applications
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide has several scientific research applications, including:
Fluorescent Labeling: Due to its fluorescent properties, it is used as a fluorescent label in biological imaging and diagnostic assays.
Drug Delivery Systems: The compound is explored for its potential in drug delivery systems, where it can be used to track the distribution and release of drugs within the body.
Biological Imaging: Its fluorescence makes it useful in various imaging techniques to study cellular and molecular processes.
Chemical Research: The compound is used in chemical research to study the properties and reactions of xanthene derivatives.
Mechanism of Action
The mechanism of action of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to the xanthene core, which absorbs light and emits fluorescence. This property is utilized in imaging and labeling applications to visualize biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide: Similar structure but lacks the fluorine atom, resulting in different fluorescence properties.
N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.
N-(5-bromo-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide:
Uniqueness
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide is unique due to the presence of the fluorine atom, which enhances its fluorescence and stability. This makes it particularly valuable in applications requiring high sensitivity and precision, such as biological imaging and diagnostic assays.
Properties
IUPAC Name |
N-(5-fluoro-9-oxoxanthen-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FNO4/c19-13-4-1-3-12-16(21)11-7-6-10(9-15(11)24-17(12)13)20-18(22)14-5-2-8-23-14/h1-9H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUDENCDJOKDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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